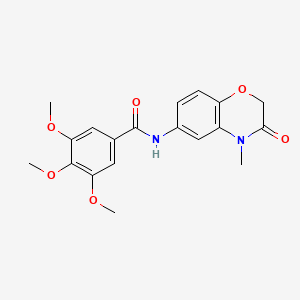![molecular formula C22H16ClF3N2O2 B4971303 4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4971303.png)
4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TFB-TBOA and is known for its ability to inhibit the transport of glutamate, which is a neurotransmitter that plays a crucial role in the functioning of the central nervous system.
Mécanisme D'action
The mechanism of action of TFB-TBOA involves the inhibition of the glutamate transporters that are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB-TBOA have been extensively studied in animal models and have shown promising results. The compound has been shown to improve cognitive function, reduce seizure activity, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TFB-TBOA in lab experiments is its ability to selectively inhibit the transport of glutamate without affecting other neurotransmitters. However, the compound has certain limitations such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions that can be explored with respect to the use of TFB-TBOA in the field of medicine. One potential application is the use of the compound in the treatment of traumatic brain injury, where it can help to reduce the damage caused by glutamate excitotoxicity. Another potential application is the use of TFB-TBOA in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to explore the potential side effects and toxicity of TFB-TBOA at different concentrations.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves a series of complex chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing TFB-TBOA involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(trifluoromethyl)aniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to effectively inhibit the transport of glutamate, which can lead to a reduction in the excitotoxicity that is associated with these disorders.
Propriétés
IUPAC Name |
4-chloro-N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-17-11-9-15(10-12-17)21(30)28-20(19(29)14-5-2-1-3-6-14)27-18-8-4-7-16(13-18)22(24,25)26/h1-13,20,27H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMVGIOAKPOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


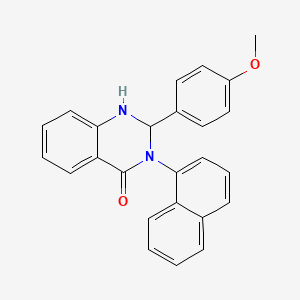
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)
![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)
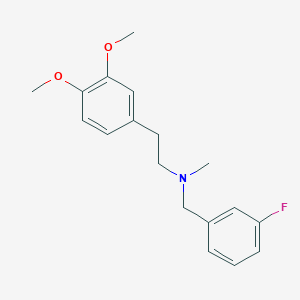
![2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)
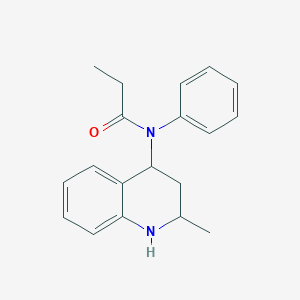
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4971311.png)
![3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)
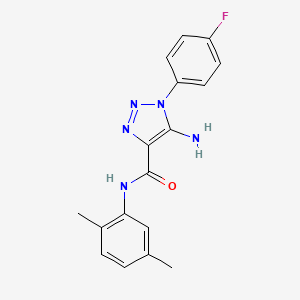
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4971331.png)
